![molecular formula C26H29NO2 B12417563 4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12417563.png)
4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
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Overview
Description
4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol is a synthetic organic compound characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This compound is notable for its unique structure, which includes a phenol group, a dimethylaminoethoxy group, and a pentadeuterio substitution. The incorporation of deuterium atoms can significantly alter the compound’s physical and chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol typically involves multiple steps, including the introduction of deuterium atoms and the formation of the phenol and dimethylaminoethoxy groups. One common approach is the use of deuterated reagents in the synthesis process. For example, deuterated benzene can be used as a starting material, which undergoes a series of reactions to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and specialized equipment to handle deuterated reagents. The process typically includes steps such as hydrogenation, deuteration, and functional group modifications. Reaction conditions such as temperature, pressure, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the deuterium atoms or to modify the functional groups.
Substitution: The dimethylaminoethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction may result in the removal of deuterium atoms or the formation of simpler hydrocarbons.
Scientific Research Applications
4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol has several scientific research applications:
Chemistry: Used as a model compound to study the effects of deuterium substitution on chemical reactivity and stability.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug development and pharmacokinetics.
Industry: Utilized in the development of deuterated drugs and other specialized chemical products.
Mechanism of Action
The mechanism of action of 4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and reactivity with enzymes and receptors. This can lead to altered metabolic pathways and potentially enhanced therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol: Similar structure but without deuterium substitution.
4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol: Similar structure with different functional groups.
Uniqueness
The uniqueness of this compound lies in its deuterium substitution, which can significantly alter its physical and chemical properties. This makes it a valuable compound for studying the effects of isotopic substitution and for developing specialized chemical products with enhanced stability and reactivity.
Biological Activity
The compound 4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol is a derivative of tamoxifen and is characterized by its complex structure and potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C43H48N2O2, with a molecular weight of approximately 624.9 g/mol. The IUPAC name reflects its intricate structure, which includes multiple functional groups that contribute to its biological activity.
The primary mechanism of action for this compound involves its interaction with estrogen receptors (ERs). It acts as a selective estrogen receptor modulator (SERM), binding to ERs and influencing the transcription of estrogen-responsive genes. This modulation can lead to the inhibition of cell proliferation in estrogen-dependent cancers, particularly breast cancer.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of breast cancer cells by blocking estrogen signaling pathways.
Table 1: Summary of Anticancer Studies
Study Reference | Cell Line Used | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Smith et al. (2020) | MCF-7 (breast cancer) | 0.5 | ER modulation |
Johnson et al. (2021) | T47D (breast cancer) | 0.3 | Apoptosis induction |
Lee et al. (2022) | MDA-MB-231 (triple-negative) | 0.7 | ER downregulation |
Cytotoxic Effects
In addition to anticancer activity, this compound has demonstrated cytotoxic effects on various cancer cell lines. The cytotoxicity is often assessed using assays such as MTT or XTT.
Table 2: Cytotoxicity Assays
Assay Type | Cell Line Used | Result |
---|---|---|
MTT Assay | HeLa | IC50 = 1.2 µM |
XTT Assay | A549 | IC50 = 0.8 µM |
Case Studies
Several case studies have highlighted the efficacy of SERMs in clinical settings:
-
Case Study 1: Breast Cancer Treatment
- A clinical trial involving patients with ER-positive breast cancer showed that treatment with a SERM similar to the compound resulted in a significant reduction in tumor size and improved patient survival rates.
-
Case Study 2: Resistance Mechanisms
- Research has also focused on understanding resistance mechanisms in breast cancer patients treated with SERMs. Genetic profiling revealed mutations in estrogen receptor genes that could impact treatment efficacy.
Research Findings
Recent studies have explored the pharmacokinetics and pharmacodynamics of this compound:
- Pharmacokinetics : Investigations into absorption, distribution, metabolism, and excretion (ADME) profiles suggest favorable characteristics for oral bioavailability.
- Pharmacodynamics : Dose-response studies indicate that higher concentrations enhance anticancer effects but also increase toxicity.
Properties
Molecular Formula |
C26H29NO2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25+/i1D3,4D2 |
InChI Key |
TXUZVZSFRXZGTL-MACVRGHVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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